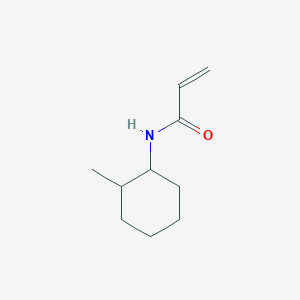

N-(2-methylcyclohexyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methylcyclohexyl)prop-2-enamide is a compound that falls within the class of enamides, which are characterized by the presence of an enamide moiety - a double bond adjacent to an amide group. Enamides are known for their bioactivity and are commonly found in various natural products. They are also increasingly used as reagents for the asymmetric incorporation of nitrogen functionality into other molecules .

Synthesis Analysis

The synthesis of this compound can be inferred from the general methods reported for the preparation of geometrically defined enamides. A general atom economic method has been developed for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity. This method could potentially be applied to synthesize this compound by starting with an appropriate N-allyl amide precursor and subjecting it to the reported isomerization conditions to achieve the desired enamide configuration .

Molecular Structure Analysis

The molecular structure of enamides, including this compound, is significant because the geometry around the enamide bond can influence the compound's reactivity and bioactivity. The geometric control in the synthesis of enamides is crucial for their application in the synthesis of other complex molecules, such as cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes . The molecular structure of related compounds has been confirmed using spectroscopic methods, including NMR, IR spectroscopy, and mass spectrometry, as well as X-ray crystallography in some cases .

Chemical Reactions Analysis

Enamides, including this compound, can participate in various chemical reactions due to the presence of the reactive enamide moiety. For instance, 2-acylcyclohex-2-enones, which share structural similarities with this compound, have been shown to undergo photocycloaddition reactions selectively. These reactions can lead to the formation of diacylcyclobutene derivatives and benzopyranones through [4+2]-photocycloaddition . Such reactivity suggests that this compound could also engage in similar photocycloaddition reactions, potentially yielding a variety of cyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from the properties of similar compounds. For example, the self-assembly of amides can be directed by N-amide substituents, which influence the molecular orientation and the possibility of intramolecular hydrogen bonding. The solid-state IR spectra and X-ray analysis of related compounds indicate patterns of intermolecular association, which are important for understanding the compound's behavior in different environments . Additionally, the three-component reaction involving cyclohexyl isocyanide suggests that this compound could be synthesized under mild conditions and could exhibit good solubility in a mixture of water and acetonitrile .

Applications De Recherche Scientifique

Therapeutic Potentials of Enaminones

Enaminones have been identified for their significant therapeutic potentials, notably in the field of anticonvulsant activity. Early studies reported enaminones exhibiting comparable anticonvulsant activities to phenytoin and carbamazepine in animal models. Further investigations expanded their therapeutic potential, uncovering novel brain transport mechanisms and developing regression models for synthetic direction, highlighting their role in advancing anticonvulsant drug discovery (Eddington et al., 2000).

Enaminones in Organic Synthesis

Enaminones serve as versatile intermediates in the synthesis of various heterocycles, demonstrating their significance in chemical reactivity and as synthons for producing a wide range of biologically active compounds. They provide access to a new class of biologically active heterocyclic compounds for biomedical applications, underlining their importance in the synthesis of natural products and pharmaceuticals (Gaber et al., 2017).

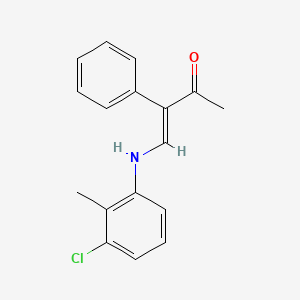

Anticonvulsant Activities and Mechanisms

Further studies on enaminones have demonstrated their anticonvulsant properties through various mechanisms. For instance, concentration-dependent effects of anticonvulsant enaminone methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate on neuronal excitability in vitro have been observed, offering insights into their therapeutic implications in seizure disorders (Ananthalakshmi et al., 2006).

Antibacterial and Antifungal Applications

Enaminones have also been investigated for their antibacterial and antifungal activities. Complexes formed with metals have shown significant action against bacteria like Escherichia coli and Staphylococcus aureus, indicating potential as bactericides or antiseptics (Mahmud et al., 2010).

Synthesis and Evaluation for Fungicidal Activities

Enaminones have been utilized in the synthesis of novel compounds with good in vitro fungicidal activity, showcasing their application in developing new fungicides for agricultural purposes (Tian et al., 2015).

Propriétés

IUPAC Name |

N-(2-methylcyclohexyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h3,8-9H,1,4-7H2,2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAHEYWURCHCIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)

![2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2532466.png)

![2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic Acid](/img/structure/B2532467.png)

![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)